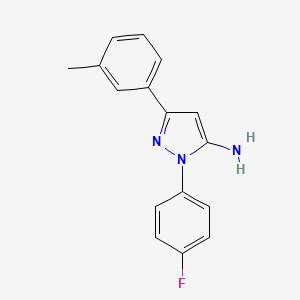

1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine

Description

1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorinated aromatic ring at position 1 and a methyl-substituted phenyl group at position 2. This compound is of interest in medicinal chemistry due to the pharmacophoric properties of pyrazoles, such as kinase inhibition and antimicrobial activity.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c1-11-3-2-4-12(9-11)15-10-16(18)20(19-15)14-7-5-13(17)6-8-14/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJSBZCJQGAYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399359 | |

| Record name | 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-17-2 | |

| Record name | 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common synthetic route is the condensation of 4-fluorophenylhydrazine with 3-methylacetophenone under acidic or basic conditions to form the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the molecule.

Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Materials Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include cyclooxygenase enzymes (COX-1 and COX-2) for anti-inflammatory effects or other specific proteins relevant to the disease being targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Analogues

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine (electron-withdrawing) enhances metabolic stability and bioavailability compared to chlorine, which increases lipophilicity but may cause toxicity (e.g., compound in vs. ).

- Methyl vs. Trifluoromethyl : Methyl groups (e.g., in ) improve steric shielding, while trifluoromethyl () enhances electronegativity and resistance to oxidative metabolism.

- Aromatic Diversity : Pyridine () introduces hydrogen-bonding capability, whereas phenyl groups () prioritize hydrophobic interactions.

Biological Activity

1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis, drawing from various research studies and reviews.

- Molecular Formula : C16H14FN3

- Molecular Weight : 267.3 g/mol

- CAS Number : 618098-17-2

Biological Activities

The compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of several pyrazole derivatives that showed promising in vitro anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac . Specifically, compounds similar to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammation.

| Compound | IC50 (µg/mL) | COX Inhibition |

|---|---|---|

| This compound | TBD | COX-2 Inhibitor |

| Diclofenac | 54.65 | Reference Standard |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

In a study focusing on related compounds, it was found that certain pyrazole derivatives displayed IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDKs), crucial for cancer progression .

Kinase Inhibition

The inhibition of p38 MAP kinase by pyrazole derivatives has been a significant focus due to its role in inflammatory responses and cancer signaling pathways. The binding characteristics of these compounds have been elucidated through X-ray crystallography, revealing specific interactions that confer selectivity and potency against p38 MAP kinase .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The incorporation of various substituents at the phenyl rings significantly influences the biological activity of the resulting compounds.

Case Study: Synthesis Pathway

A recent study outlined a synthetic route involving the reaction of substituted hydrazines with appropriate carbonyl compounds to form the pyrazole framework. The optimization of reaction conditions led to improved yields and purity of the target compound .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step protocols starting with aryl-substituted acetonitriles or hydrazonoyl chlorides. A representative method ( ) includes:

Cyclization : Reacting 4-fluorophenylacetonitrile with lithium diisopropylamide (LDA) in THF at low temperatures (-78°C) to form the pyrazole core.

Functionalization : Introducing substituents via nucleophilic substitution or condensation reactions. For example, coupling with N-(aryl)hydrazonoyl chlorides under basic conditions.

Purification : Recrystallization from THF/diethyl ether yields pure crystals suitable for structural analysis.

Key challenges include regioselectivity control during cyclization and minimizing byproducts through temperature optimization .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorine coupling in -NMR) and amine proton signals (~5 ppm).

Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 323.1 for CHFN).

X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves dihedral angles between aromatic rings (e.g., 47.5° between pyrazole and 4-fluorophenyl groups) and hydrogen-bonding networks critical for stability .

Advanced: How does regioisomerism influence the kinase inhibition profile of this compound?

Regioisomeric switching (e.g., 3- vs. 4-substitution on the pyrazole ring) drastically alters biological activity:

- Original Regioisomer : 3-(4-Fluorophenyl)-4-(pyridin-4-yl) derivatives inhibit p38α MAP kinase (IC ~50 nM) .

- Switched Regioisomer : 4-(4-Fluorophenyl)-3-(pyridin-4-yl) analogues lose p38α activity but inhibit cancer-related kinases (e.g., VEGFR2: IC = 34 nM; EGFR: IC = 113 nM) ().

Methodological Insight : Use comparative molecular docking to analyze steric/electronic effects of substituent positioning on kinase binding pockets. Pair with in vitro kinase assays to validate shifts in selectivity .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity data often arise from polymorphic forms or solvent-dependent conformations. For example:

- Crystal Packing Effects : The title compound forms N–H⋯N hydrogen bonds (2.17–2.29 Å) that stabilize specific conformations, as shown in and . These interactions may reduce flexibility, limiting binding to certain kinases.

- Dihedral Angle Analysis : Pyrazole ring orientation (e.g., 74.4° with 2,4,6-trichlorophenyl in ) impacts steric hindrance in kinase active sites.

Resolution Strategy : Cross-reference crystallographic data (e.g., torsion angles from SHELXL refinements) with molecular dynamics simulations to correlate solid-state conformations with solution-phase activity .

Advanced: What computational approaches complement experimental SAR studies for this compound?

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites (e.g., hydrogen bonding with pyridinyl N-atoms).

QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., fluorine at 4-phenyl) with IC values from .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues.

Case Example : The 2,4,6-trichlorophenyl substituent in enhances hydrophobic interactions with VEGFR2’s DFG motif, explaining its nanomolar potency .

Basic: What in vitro assays are used to evaluate the pharmacological potential of this compound?

Kinase Inhibition Assays : Use ADP-Glo™ or radiometric assays to measure IC against panels (e.g., p38α, EGFR, VEGFR2).

Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) assess selectivity over non-cancerous cells.

Solubility/Permeability : Employ shake-flask (aqueous solubility) and PAMPA (permeability) assays to guide formulation .

Advanced: How do solvent polarity and crystallographic solvents affect photophysical properties?

highlights solvent-dependent emission spectra (e.g., λ = 356 nm in DMSO). Polar solvents stabilize excited-state charge transfer, increasing fluorescence quantum yield.

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.